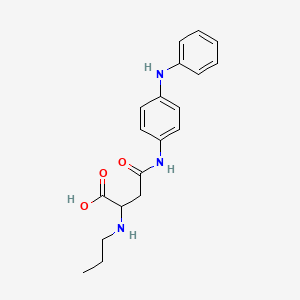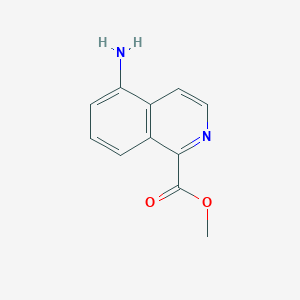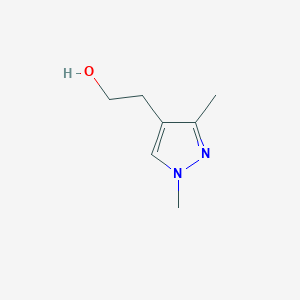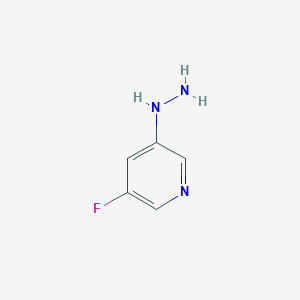
6-Phenyl-5-piperidino-3-pyridazinethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Phenyl-5-piperidino-3-pyridazinethiol” is a complex organic compound. It contains a phenyl group (a ring of 6 carbon atoms, often represented as “Ph”), a piperidino group (a six-membered ring with one nitrogen atom), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a thiol group (a sulfur and hydrogen atom, “-SH”) .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves the reaction of a phenyl-substituted pyridazine compound with a piperidine derivative. Piperidine derivatives are often synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Unfortunately, without specific data or a visual representation, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thiol group might be prone to oxidation, and the nitrogen-containing rings could potentially participate in various organic reactions .Aplicaciones Científicas De Investigación
CNS and Antioxidant Properties
- CNS and Antioxidant Properties : Research on similar pyridazinethiol derivatives, like those in the pyridothiazine class, has revealed their potential in the central nervous system (CNS) applications. For example, 3-aryl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxide derivatives showed analgesic action in animal models, suggesting a potential for pain management. Additionally, some of these derivatives have demonstrated moderate antioxidant properties in vitro, indicating a broader scope for therapeutic use in oxidative stress-related conditions (Malinka et al., 2002).
Synthesis of Arylazo Dyes
- Synthesis of Arylazo Dyes : Research involving related pyridazine compounds has led to the development of novel arylazo dyes. These dyes have applications in coloring synthetic fibers, showcasing the potential of pyridazine derivatives in industrial applications (Rangnekar & Puro, 2007).
Pharmacological Activity
- Pharmacological Activity : Studies have explored the pharmacological activities of related pyridazine compounds. For instance, investigations on N-phenyl derivatives of pyridazines have revealed some pharmacologically active compounds, suggesting that 6-Phenyl-5-piperidino-3-pyridazinethiol could also have potential medicinal applications (Śladowska et al., 1998).
Antimicrobial Properties
- Antimicrobial Properties : Several studies on pyridazine derivatives have shown antimicrobial properties. For instance, certain synthesized pyridine and pyridazine derivatives have been effective against bacteria and fungi, suggesting a possible role for this compound in antimicrobial therapies (Othman, 2013; Swarnkar, Ameta, & Vyas, 2014; Al-Kamali et al., 2014).
Anti-Diabetic and Antioxidant Applications
- Anti-Diabetic and Antioxidant Applications : Certain pyridazine derivatives, such as triazolo-pyridazine-6-yl-substituted piperazines, have shown potential as anti-diabetic drugs through DPP-4 inhibition mechanism and insulinotropic activities. These compounds also exhibited antioxidant properties, highlighting the therapeutic versatility of the pyridazine structure (Bindu, Vijayalakshmi, & Manikandan, 2019).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-4-piperidin-1-yl-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c19-14-11-13(18-9-5-2-6-10-18)15(17-16-14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARYYXHIESMNAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=S)NN=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one](/img/structure/B2402286.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide](/img/structure/B2402290.png)
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/no-structure.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2402299.png)


![N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402302.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2402304.png)
![1-(4-Methoxyphenyl)-N-[3-[(3-methoxyphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402305.png)
